molecular formula C9H7ClN2S B2782002 6-(5-Chlorothiophen-2-yl)pyridin-3-amine CAS No. 438585-65-0

6-(5-Chlorothiophen-2-yl)pyridin-3-amine

Cat. No.: B2782002
CAS No.: 438585-65-0
M. Wt: 210.68
InChI Key: DLVKKVMOLBJVEB-UHFFFAOYSA-N
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Description

6-(5-Chlorothiophen-2-yl)pyridin-3-amine is an organic compound with the molecular formula C9H7ClN2S This compound features a pyridine ring substituted with an amine group at the 3-position and a chlorothiophene moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine typically begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid and 3-aminopyridine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-(5-Chlorothiophen-2-yl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the amine group to an alkylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using catalysts.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alkylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(5-Chlorothiophen-2-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It could be a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(5-Chlorothiophen-2-yl)pyridin-3-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(5-Bromothiophen-2-yl)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.

    6-(5-Methylthiophen-2-yl)pyridin-3-amine: Similar structure with a methyl group instead of chlorine.

    6-(5-Nitrothiophen-2-yl)pyridin-3-amine: Similar structure with a nitro group instead of chlorine.

Uniqueness

6-(5-Chlorothiophen-2-yl)pyridin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-4-3-8(13-9)7-2-1-6(11)5-12-7/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKKVMOLBJVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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